molecular formula C21H15FN2O2S2 B2778363 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 895490-32-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2778363
CAS No.: 895490-32-1
M. Wt: 410.48
InChI Key: LWDCDJBBNRMNOJ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic small molecule designed for research use. It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure, which integrates a 4-hydroxyphenyl and a (4-fluorophenyl)thio moiety, suggests potential for investigation in multiple biochemical pathways. Benzothiazole derivatives are frequently explored in oncology research for their antitumor properties . Furthermore, analogous compounds have demonstrated significant anti-tubercular activity, making this class of molecules a point of interest in infectious disease research, particularly against multidrug-resistant strains of Mycobacterium tuberculosis . The presence of the benzothiazole nucleus also indicates potential for applications in neurological and inflammatory disease models, as seen in established drugs like Riluzole . Researchers can utilize this compound as a key intermediate or building block in organic synthesis and chemical biology, or as a candidate for high-throughput screening against novel biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S2/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDCDJBBNRMNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CSC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the thioacetamide linkage with the fluorophenyl group under controlled conditions, often using reagents like thionyl chloride and thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioacetamide linkage can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

The compound exhibits promising anticancer properties, primarily attributed to its structural components, which include a benzo[d]thiazole moiety known for its biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of thiazole compounds can induce apoptosis in cancer cells. For instance, a study involving similar thiazole derivatives demonstrated that certain compounds exhibited IC50 values indicating strong selectivity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) .

CompoundCell LineIC50 (µM)
Compound 19A54923.30 ± 0.35
CisplatinA549Standard

Antimicrobial Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide has also been evaluated for its antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

A study on thiazole derivatives showed that certain compounds exhibited significant activity against drug-resistant strains of Staphylococcus aureus and Candida species. Notably, some derivatives achieved minimum inhibitory concentrations (MICs) lower than standard antibiotics .

CompoundTarget PathogenMIC (µg/mL)
Compound 3hS. aureus2
FluconazoleC. auris>100

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Findings on SAR

Research has indicated that modifications to the thiazole ring and substituents significantly influence biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance anticancer efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions requiring precise control over reaction conditions.

Synthesis Overview

The synthesis process includes:

  • Reaction of benzo[d]thiazole with hydroxyphenyl compounds.
  • Introduction of the thioacetamide moiety through nucleophilic substitution.
  • Purification via High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Key Substituents Biological/Physical Properties Reference
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide (BTHPA) 4-hydroxyphenyl, acetamide ESIPT-based fluorescence for F⁻ sensing
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide 4-methoxybenzyl, trifluoromethyl CK1 kinase inhibition
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 4-nitrophenyl, trifluoromethyl Not explicitly stated; likely kinase/antimicrobial
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide triazole-thiophene, benzyloxy Antimicrobial, anti-inflammatory

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenylthio group in the target compound contrasts with the 4-nitrophenyl () and trifluoromethyl () groups in analogs. These substituents enhance electrophilicity and metabolic resistance but may reduce solubility compared to hydroxyl or methoxy groups .

Key Observations :

  • The target compound’s synthesis may align with methods in (triethylamine in DMF) or (ethanol reflux). However, the 4-fluorophenylthio group likely requires specialized thiol-alkylation steps, as seen in for sulfonyl-containing analogs.
  • Purity optimization strategies (e.g., recrystallization from acetic acid in ) are critical for benzothiazole derivatives due to their tendency to form tautomers .

Key Observations :

  • The target compound’s 4-fluorophenylthio group may confer kinase inhibitory activity akin to ’s CK1 inhibitors, whereas the hydroxyl group could enable sensor applications as in .
  • Antimicrobial activity in correlates with electron-deficient aryl groups, suggesting the 4-fluorophenyl moiety in the target compound may enhance such effects .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Structural Overview

The compound features:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Hydroxyphenyl group : Enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.
  • Fluorophenylthioacetamide group : Imparts unique electronic properties that may enhance reactivity and bioavailability.

The molecular formula is C21H15FN2O2S2C_{21}H_{15}FN_{2}O_{2}S_{2} with a molecular weight of approximately 436.6 g/mol .

Biological Activities

Research has indicated that compounds containing similar structural motifs exhibit a variety of biological activities:

  • Antimicrobial Activity : Compounds with benzo[d]thiazole cores have demonstrated significant antibacterial properties. For instance, derivatives have shown comparable efficacy to standard antibiotics against various strains .
  • Anticancer Potential : The benzo[d]thiazole framework is often associated with antitumor activity. Studies have shown that derivatives can inhibit the proliferation of cancer cell lines .
  • Acetylcholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is critical in Alzheimer's disease treatment .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The benzo[d]thiazole moiety can interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The hydroxyphenyl group may facilitate binding to specific receptors, altering signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-acetamideSimilar core without fluorineModerate antibacterial activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)thio)acetamideChlorinated variantEnhanced anticancer activity
6-Bromobenzo[d]thiazole derivativesBromine substituentAntitumor activity against specific cancer cell lines

The presence of the fluorinated phenyl group in this compound may enhance its lipophilicity and bioavailability compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus epidermidis, suggesting potential for further exploration in drug development .
  • In Vitro Assays for AChE Inhibition : Research on related compounds showed promising results in inhibiting AChE, with IC50 values indicating strong potential for treating neurodegenerative diseases .
  • Cancer Cell Line Testing : Investigations into the antitumor effects of similar compounds revealed effective inhibition of cell proliferation in various cancer types, warranting further exploration into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yields of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide?

  • Methodological Answer : The synthesis requires multi-step reactions, including condensation of benzo[d]thiazole precursors with thioacetamide derivatives. Key parameters include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane for improved solubility and reaction kinetics .
  • Temperature control : Reflux conditions (e.g., 80–100°C) to facilitate intermediate formation .
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
    • Validation : NMR and mass spectrometry confirm structural integrity, while HPLC assesses purity .

Q. Which analytical techniques are critical for characterizing this compound's structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., hydroxyl and fluorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₁H₁₆N₂O₂S₂) and detects fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangements of the benzo[d]thiazole and thioacetamide moieties .

Q. How does the compound's stability vary under different storage conditions?

  • Methodological Answer :

  • pH stability : Stable across pH 3–9 but degrades in strongly acidic/basic conditions. Buffered solutions are recommended for long-term storage .
  • Light sensitivity : Degrades upon prolonged exposure to UV light; amber glass vials or opaque containers are essential .
  • Temperature : Store at –20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. What computational strategies predict the compound's interaction with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina models binding affinities to proteins (e.g., EGFR or COX-2). The fluorophenyl group may enhance hydrophobic interactions .
  • Molecular Dynamics (MD) simulations : Assess binding stability over time, focusing on hydrogen bonding between the hydroxyl group and active-site residues .
    • Validation : Compare computational results with experimental binding assays (e.g., surface plasmon resonance) to refine models .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
  • Solubility adjustments : Optimize DMSO concentration (<0.1%) to avoid cytotoxicity artifacts .
  • Dose-response validation : Repeat experiments with independent synthetic batches to confirm reproducibility .

Q. What structural modifications enhance the compound's bioavailability without compromising activity?

  • Methodological Answer :

  • SAR studies :
  • Hydroxyl group : Methylation reduces metabolic degradation but may lower solubility .
  • Fluorophenyl substitution : Replace with methoxyphenyl to improve membrane permeability .
  • Pro-drug strategies : Introduce ester linkages to the acetamide group for controlled release .

Key Research Gaps and Recommendations

  • Mechanistic studies : Prioritize proteomics to identify off-target effects and kinase profiling .
  • In vivo models : Evaluate pharmacokinetics in rodent models to assess oral bioavailability .
  • Synergistic combinations : Screen with standard chemotherapeutics (e.g., cisplatin) to identify additive effects .

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